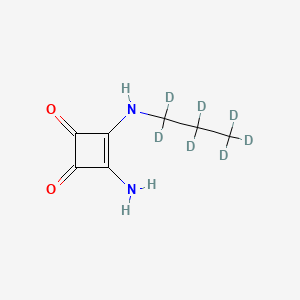

3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 (ACBD-d7) is an isotopically labeled compound that is used in scientific research. It is a chiral building block that is used in the synthesis of a variety of compounds, including pharmaceuticals and drug candidates. It is also used in the study of chemical and biochemical processes, such as enzyme catalysis and the mechanism of action of drugs. ACBD-d7 has been used in a variety of laboratory experiments, and its use is becoming increasingly popular in scientific research.

Aplicaciones Científicas De Investigación

Material Science: Corrosion Inhibitors

3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7: is structurally related to thiophene derivatives, which are known for their application in material science as corrosion inhibitors . These compounds form protective layers on metals, preventing oxidation and degradation.

Medicinal Chemistry: SHP1 Activators

In medicinal chemistry, derivatives of 3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione have been studied for their potential as selective SHP1 activators. SHP1 is a protein tyrosine phosphatase involved in regulating cellular processes, and its activation has implications in treating cancers .

Organic Semiconductors

The compound’s analogs have been utilized in the development of organic semiconductors. These materials are essential for creating flexible electronic devices due to their ability to conduct electricity while maintaining the flexibility of organic compounds .

Organic Field-Effect Transistors (OFETs)

Related thiophene-based molecules play a significant role in advancing OFETs. OFETs are a type of transistor used in large-area electronics, such as display technologies and solar panels .

Organic Light-Emitting Diodes (OLEDs)

Thiophene analogs, which share a similar structure with 3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7, are used in the fabrication of OLEDs. OLEDs are used for creating displays with high color quality and flexibility .

Pharmacological Properties

While specific pharmacological applications of 3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 are not detailed, compounds with similar structures exhibit a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .

Mecanismo De Acción

Target of Action

The primary targets of 3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 are the Cholera enterotoxin B subunit and Cholera enterotoxin subunit B . These targets are found in Vibrio cholerae, the bacterium that causes cholera .

Mode of Action

It is known to interact with its targets in vibrio cholerae

Biochemical Pathways

The biochemical pathways affected by 3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 are currently unknown. The compound’s interaction with the cholera toxin subunits suggests it may influence the pathogenicity of Vibrio cholerae .

Result of Action

Given its targets, it may have potential effects on the virulence of Vibrio cholerae .

Propiedades

IUPAC Name |

3-amino-4-(1,1,2,2,3,3,3-heptadeuteriopropylamino)cyclobut-3-ene-1,2-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-3-9-5-4(8)6(10)7(5)11/h9H,2-3,8H2,1H3/i1D3,2D2,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXSOTNBHPGHGZ-NCKGIQLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C(=O)C1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])NC1=C(C(=O)C1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate](/img/structure/B585232.png)

![3-[1-Hydroxy-2,2,5,5-tetramethyl-4-(methylsulfonylsulfanylmethyl)pyrrol-3-yl]pyridine](/img/structure/B585234.png)

![3-[[4-(2-Methoxyphenyl)-2-pyridinyl]amino]-benzenemethanesulfonamide](/img/structure/B585243.png)